N-(3-Acetyl-5-iodophenyl)acetamide
Description
N-(3-Acetyl-5-iodophenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with an acetyl group at the 3-position and an iodine atom at the 5-position, linked to an acetamide functional group. Acetamide derivatives are widely explored for their pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory effects, often modulated by substituent patterns on the aromatic ring .
Properties
Molecular Formula |
C10H10INO2 |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
N-(3-acetyl-5-iodophenyl)acetamide |
InChI |
InChI=1S/C10H10INO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
InChI Key |
LZDCYHYRLCBHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetyl-5-iodophenyl)acetamide typically involves the iodination of a phenylacetamide precursor followed by acetylation. One common method includes the reaction of 3-iodoaniline with acetic anhydride in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale iodination and acetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Acetyl-5-iodophenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry: N-(3-Acetyl-5-iodophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Acetyl-5-iodophenyl)acetamide is not well-documented. it is likely to interact with biological molecules through its iodine and acetyl functional groups, potentially affecting molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acetamides
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Acetamide Derivatives
Key Observations :
- Iodine Position: The 5-iodo substitution in the target compound contrasts with 2-iodo in 5a and 5m, which may influence steric effects and electronic properties.
- Acetyl vs. Methyl : The 3-acetyl group in the target compound introduces a polar ketone, differing from the methyl group in 5m. This could affect solubility and hydrogen-bonding interactions .
Pharmacological Activity Comparisons
Key Observations :
- Antimicrobial Activity : Compounds 47 and 48 (from Ravindra et al.) with sulfonylpiperazinyl groups show strong activity against Gram-positive bacteria, suggesting that bulky substituents enhance interactions with microbial targets . The target compound’s acetyl and iodo groups may similarly contribute to antimicrobial effects through hydrophobic or halogen-bonding interactions.
- Structure-Activity Relationships (SAR) : highlights that hydroxymethyl and long alkyl chains influence solubility and bioactivity. The acetyl group in the target compound may balance hydrophobicity and polarity, optimizing drug-like properties .
Melting Points and Solubility
- N-(2-iodophenyl)acetamide (5a) : Melting point = 103–105°C, synthesized via THF-based condensation .
- N-(2-iodo-5-methylphenyl)acetamide (5m) : Melting point = 89–93°C, isolated via flash chromatography .
- Target Compound : Predicted higher melting point than 5a due to the acetyl group’s polarity. Solubility in organic solvents (e.g., THF, chloroform) is expected, similar to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
